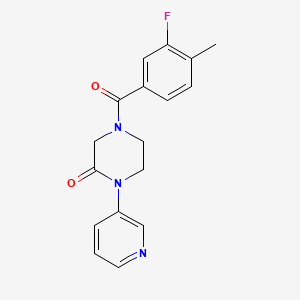

![molecular formula C17H15NO4 B6430294 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide CAS No. 2097916-58-8](/img/structure/B6430294.png)

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a furan derivative with a phenyl group and a carboxamide group. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Carboxamides are organic compounds characterized by the functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom .

Chemical Reactions Analysis

Again, while specific reactions for this compound aren’t available, furan compounds are known to undergo reactions at the 2-position due to the electron-rich nature of the oxygen atom . The carboxamide group could also participate in various reactions, such as hydrolysis or reduction .Scientific Research Applications

Antibacterial Activity

Furan derivatives have been found to have significant antibacterial activity . They have been used in the development of new drugs to combat microbial resistance . The furan nucleus is a key component in these drugs, contributing to their therapeutic efficacy .

Anticancer Activity

Resveratrol analogues, which are similar in structure to the compound , have been shown to have anticancer properties . These compounds can cause cytotoxicity in cancer cells through several apoptotic events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP . This occurs alongside cell cycle arrest from the up-regulation of p53 and p21 .

Anti-inflammatory Activity

Pyrazoles, which are nitrogen-containing heterocycles, have been found to have anti-inflammatory properties . Given the structural similarity between pyrazoles and furan derivatives, it’s possible that “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide” may also have anti-inflammatory applications .

Anticonvulsant Activity

Pyrazoles have also been found to have anticonvulsant properties . This suggests potential applications of “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide” in the treatment of seizure disorders .

Antioxidant Activity

Furan derivatives have been found to have antioxidant properties . This suggests that “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide” could be used in the prevention of oxidative stress-related diseases .

Antimicrobial Activity

Furan derivatives have been found to have antimicrobial properties . This suggests potential applications of “N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide” in the treatment of microbial infections .

Mechanism of Action

Target of Action

The primary target of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide is the p53–p21CIP1/WAF1 pathway in human colorectal HCT116 cells . This pathway plays a crucial role in cell cycle regulation and apoptosis, making it a key target in cancer treatment.

Mode of Action

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide interacts with its targets by inducing G2/M cell cycle arrest through the activation of p53–p21CIP1/WAF1 . This leads to several apoptotic events, including the activation of the Fas death receptor, FADD, caspase 8, caspase 3, caspase 9, and cleaved PARP .

Biochemical Pathways

The compound affects the p53–p21CIP1/WAF1 pathway, leading to cell cycle arrest and apoptosis . This pathway is a part of the larger network of pathways regulating cell growth and death. The activation of p53 leads to the up-regulation of p21, which in turn inhibits cyclin-dependent kinases, causing cell cycle arrest .

Pharmacokinetics

Furan derivatives are generally known for their remarkable therapeutic efficacy , suggesting that they may have favorable pharmacokinetic properties

Result of Action

The compound exerts a potent suppressive effect on HCT116 colorectal cancer cells . It causes cytotoxicity in these cells through several apoptotic events and cell cycle arrest . These findings suggest that N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide may be a potential candidate for development as an anti-tumor agent .

properties

IUPAC Name |

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]furan-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO4/c19-15(10-18-17(20)14-7-9-21-11-14)12-3-5-13(6-4-12)16-2-1-8-22-16/h1-9,11,15,19H,10H2,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNDOVKQGKRLSDH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C2=CC=C(C=C2)C(CNC(=O)C3=COC=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}furan-3-carboxamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1-(5-bromo-2-chlorobenzoyl)pyrrolidin-3-yl]-4-(methoxymethyl)-1H-1,2,3-triazole](/img/structure/B6430226.png)

![1-(1,3-benzoxazol-2-yl)-N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}pyrrolidine-2-carboxamide](/img/structure/B6430229.png)

![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(5-methyl-1,3-thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B6430235.png)

![(2E)-N-[2-(2-hydroxyethoxy)-2-(thiophen-3-yl)ethyl]-3-(thiophen-3-yl)prop-2-enamide](/img/structure/B6430237.png)

![4-methyl-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}thiophene-2-carboxamide](/img/structure/B6430239.png)

![2-(1H-1,2,3-benzotriazol-1-yl)-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}acetamide](/img/structure/B6430241.png)

![N,N-dimethyl-4-[3-(2-methylpropanesulfonyl)piperidine-1-carbonyl]aniline](/img/structure/B6430266.png)

![5-bromo-2-{[1-(1,2-oxazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B6430268.png)

![2-(1H-1,3-benzodiazol-1-yl)-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B6430269.png)

![1-[(2H-1,3-benzodioxol-5-yl)methyl]-3-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]urea](/img/structure/B6430281.png)

![N-[2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethyl]-2,6-difluorobenzene-1-sulfonamide](/img/structure/B6430284.png)

![1-[(4-bromophenyl)methyl]-3-cyclopropyl-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B6430288.png)

![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}benzamide](/img/structure/B6430300.png)